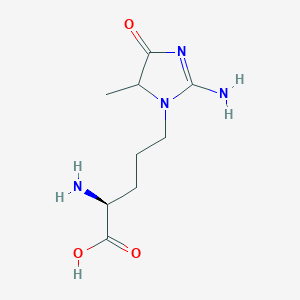

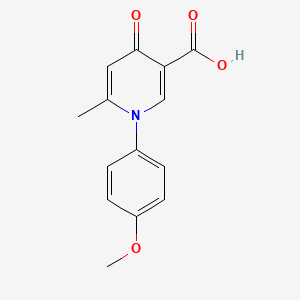

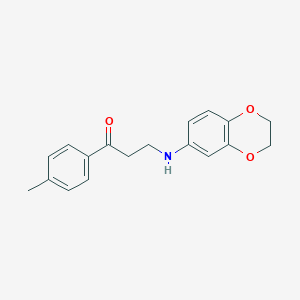

![molecular formula C23H28ClF3N4O3S B2695387 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-26-4](/img/structure/B2695387.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Aplicaciones Científicas De Investigación

Synthesis and Structural Activity Relationship (SAR)

Compounds incorporating the piperazine and pyrrolidine scaffolds have been synthesized and evaluated for their biological activities. For instance, aryl piperazine and pyrrolidine derivatives were synthesized to explore their antimalarial properties, particularly against Plasmodium falciparum strains resistant to chloroquine. The structure-activity relationship (SAR) studies indicated the importance of specific substituents for antimalarial activity. The research revealed that modifications in the aryl-alcohol series, incorporating hydroxyl groups, a propane chain, and fluorine, significantly influence the antiparasitic efficacy of these compounds (Mendoza et al., 2011).

Antiviral Applications

The investigation into bis(heteroaryl)piperazine (BHAP) derivatives for their role as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the versatility of the piperazine ring in medicinal chemistry. Through the synthesis and evaluation of various analogues, researchers identified compounds with significantly enhanced potency against HIV-1 compared to earlier molecules. This research demonstrates the potential of piperazine derivatives in developing antiretroviral therapies (Romero et al., 1994).

Neuroleptic Agents Synthesis

The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which include piperidine or piperazine moieties bound to a fluorophenyl group, further exemplifies the chemical versatility and applicability of these structures. The preparation of key intermediates via rhodium-catalyzed hydroformylation showcases the intricate chemical manipulations possible with piperazine and piperidine derivatives, paving the way for the production of significant pharmaceutical agents (Botteghi et al., 2001).

Antitumor and Antifungal Activity

Research on the synthesis of compounds combining indole systems with heterocycles such as pyridine or piperazine has identified potential antitumor activities. The comparative analysis of pyridine versus piperazine derivatives indicated distinct differences in biological efficacy, with pyridine derivatives showing higher antitumor activity. This work underscores the critical role of structural components in modulating the biological effects of synthetic molecules (Andreani et al., 2008). Additionally, novel compounds featuring 1,2,3-triazoles, piperidines, and thieno pyridine rings have demonstrated moderate to good antifungal activity, highlighting the potential of these structures in addressing fungal infections (Darandale et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClF3N4O3S/c24-21-16-18(23(25,26)27)17-28-22(21)30-12-10-29(11-13-30)19-6-8-31(9-7-19)35(32,33)15-14-34-20-4-2-1-3-5-20/h1-5,16-17,19H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPRILAANIMNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

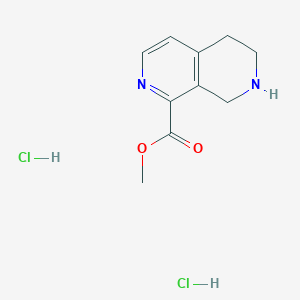

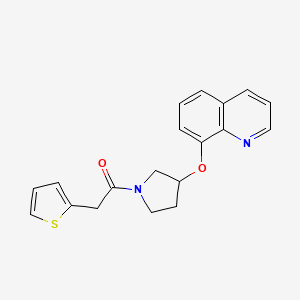

![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)

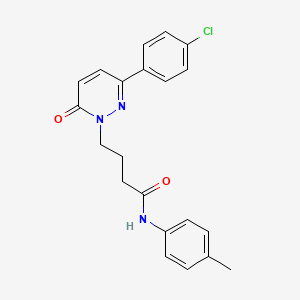

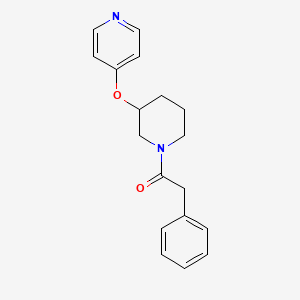

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)

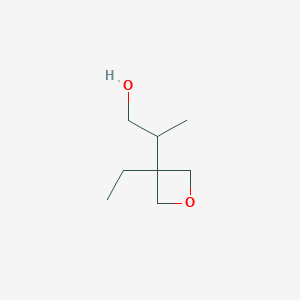

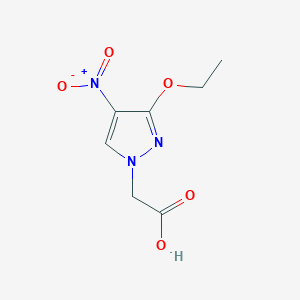

![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)